4-(Ethoxycarbonyl)-3-fluorobenzoic acid
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Overview
Description
4-(Ethoxycarbonyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethoxycarbonyl group and a fluorine atom at the meta position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid typically involves the esterification of 3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Fluorobenzoic acid+EthanolH2SO44-(Ethoxycarbonyl)-3-fluorobenzoic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethoxycarbonyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to yield 3-fluorobenzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted benzoic acids.
Hydrolysis: 3-Fluorobenzoic acid.
Oxidation: Oxidized derivatives of the benzoic acid framework.
Scientific Research Applications
4-(Ethoxycarbonyl)-3-fluorobenzoic acid finds applications in several fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
3-Fluorobenzoic Acid: Lacks the ethoxycarbonyl group, making it less reactive in certain synthetic applications.
4-(Methoxycarbonyl)-3-fluorobenzoic Acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and properties.
Uniqueness: 4-(Ethoxycarbonyl)-3-fluorobenzoic acid is unique due to the presence of both an ethoxycarbonyl group and a fluorine atom, which confer distinct reactivity and potential biological activity. This combination makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H9FO4 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-10(14)7-4-3-6(9(12)13)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
QIDDQSOTPRNKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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